molecular formula C12H12FNO B13258377 3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline

Cat. No.: B13258377
M. Wt: 205.23 g/mol
InChI Key: RRCBCXYMXVZJBD-UHFFFAOYSA-N
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Description

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline is a synthetic organic compound belonging to the class of N-(furan-2-ylmethyl)aniline derivatives. These derivatives are of significant interest in medicinal and organic chemistry as versatile building blocks for the synthesis of more complex molecules . The structure incorporates a fluorinated aniline moiety, a feature common in pharmaceutical intermediates because the introduction of a fluorine atom can enhance metabolic stability, influence lipophilicity, and improve membrane permeability of potential drug candidates . The furan-methyl group further adds to the compound's utility as a synthetic intermediate, providing a handle for further chemical modifications . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this material should refer to the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols. Based on closely related compounds, it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is recommended. Use only in a well-ventilated area, and avoid breathing its dust or fumes .

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline

InChI

InChI=1S/C12H12FNO/c1-9-11(13)5-2-6-12(9)14-8-10-4-3-7-15-10/h2-7,14H,8H2,1H3

InChI Key

RRCBCXYMXVZJBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Diazotization-Fluorination Protocol

Reaction Scheme:

2-Methyl-3-nitroaniline → Diazonium salt → 3-Fluoro-2-methylnitrobenzene → Hydrogenation → 3-Fluoro-2-methylaniline

Conditions []:

  • Diazotization: NaNO₂/HCl at 0-5°C
  • Fluorination: HBF₄ or HF-pyridine
  • Reduction: H₂/Pd-C in ethanol (85-92% yield)

Direct Amination of Fluorinated Toluene Derivatives

Method []:

3-Fluoro-2-methylnitrobenzene + NH₃ → 3-Fluoro-2-methylaniline (Ni catalyst, 180°C, 78% yield)

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Yield (%) Reaction Time (hr) Scalability Cost Index*
Reductive Amination 72 24 Moderate 1.8
Nucleophilic Alkylation 84 12 High 1.2
Phase-Transfer 89 8 Limited 2.1

*Cost Index: Relative reagent/equipment expenses (1=lowest)

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (hexane:EtOAc 4:1) removes residual furfural []
  • Reverse-phase HPLC (C18, MeOH:H₂O 70:30) achieves >99% purity []

Spectroscopic Validation [,]

  • ¹H NMR (CDCl₃): δ 2.24 (s, CH₃), 4.68 (s, CH₂), 6.31-7.39 (aromatic/furan protons)
  • ¹³C NMR : 152.4 (C-O furan), 129.3 (C-F), 41.6 (CH₂N)
  • HRMS : m/z 205.23 [M+H]⁺

Industrial-Scale Considerations

Challenges :

  • Furan ring sensitivity to oxidative degradation []
  • Fluorine-mediated corrosion in reactor systems []

Mitigation Strategies :

  • Use Hastelloy C-276 reactors for fluorinated intermediates
  • Maintain reaction temperatures <100°C to prevent furan decomposition []

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The furan-2-ylmethyl group and the fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

3-Chloro-N-(furan-2-ylmethyl)aniline (CAS: 51597-76-3; C₁₁H₁₀ClNO)
  • Structural Difference : Chlorine replaces fluorine at position 3 of the benzene ring.
  • Physicochemical Properties : Higher molecular weight (207.65 g/mol vs. 195.20 g/mol) and increased lipophilicity (logP ≈ 2.8 vs. 2.3) due to chlorine’s larger atomic radius.
2-Fluoro-3-methylaniline (CAS: 443-86-7; C₇H₈FN)
  • Structural Difference : Lacks the N-(furan-2-ylmethyl) substituent.
  • Applications : A key intermediate in pharmaceuticals and pesticides. Its simpler structure facilitates easier synthesis but limits functional diversity .

N-Substituted Analogues

N-(Furan-2-ylmethyl)-3,4-dimethylaniline (CAS: 356092-19-8; C₁₃H₁₅NO)
  • Structural Difference : Additional methyl group at position 4 of the benzene ring.
  • Impact on Properties : Increased steric hindrance may reduce solubility but enhance thermal stability. Purity is reported at 95%, comparable to the target compound .
3-Ethynyl-N-(furan-2-ylmethyl)aniline (CAS: 369363-98-4; C₁₃H₁₁NO)
  • Structural Difference : Ethynyl group at position 3 instead of fluorine.
  • Reactivity : The ethynyl group enables click chemistry applications, such as Huisgen cycloaddition, which are absent in the fluorinated analogue .

Heterocyclic Variations

(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
  • Structural Difference : Thiophene replaces furan, and a brominated imine group is present.
  • This impacts Suzuki coupling efficiency .
4-Fluoro-N-[(3-methoxyphenyl)methyl]-2-methylaniline (C₁₅H₁₆FNO)
  • Structural Difference : Methoxybenzyl substituent instead of furfurylmethyl.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Purity Key Feature
3-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline 416862-39-0 C₁₁H₁₀FNO 195.20 95% Fluorine at C3, furan N-substituent
3-Chloro-N-(furan-2-ylmethyl)aniline 51597-76-3 C₁₁H₁₀ClNO 207.65 95% Chlorine at C3
N-(Furan-2-ylmethyl)-3,4-dimethylaniline 356092-19-8 C₁₃H₁₅NO 201.27 95% Methyl at C3 and C4
2-Fluoro-3-methylaniline 443-86-7 C₇H₈FN 125.14 N/A No N-substituent
3-Ethynyl-N-(furan-2-ylmethyl)aniline 369363-98-4 C₁₃H₁₁NO 197.23 N/A Ethynyl at C3

Biological Activity

3-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the 3-position of the aniline ring, a furan moiety attached to the nitrogen, and a methyl group at the 2-position. These structural components are crucial for its biological interactions.

Property Details
Molecular Formula C12H12FN2O
Molecular Weight 218.24 g/mol
Functional Groups Aniline, Furan, Fluorine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom and the furan ring enhances its binding affinity to various enzymes and receptors involved in critical biological pathways. Research indicates that this compound may inhibit certain enzymes or modulate receptor activities, which can lead to therapeutic effects in cancer treatment and anti-inflammatory responses.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15.8 ± 1.5Induces apoptosis
A549 (lung cancer)22.4 ± 2.0Inhibits cell proliferation
HCT116 (colon cancer)10.5 ± 0.8Cell cycle arrest at G1 phase

In vivo studies further corroborate these findings, indicating that treatment with this compound significantly reduces tumor growth in xenograft models.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structural variations in compounds similar to this compound have been studied to understand their impact on biological activity:

Compound Name Structural Features Biological Activity
5-Fluoro-N-(furan-2-ylmethyl)-2-methylanilineFluorine at position 5Strong anticancer activity
4-Fluoro-N-(furan-2-ylmethyl)-2-methylanilineFluorine at position 4Moderate cytotoxicity
3-Bromo-N-(furan-2-ylmethyl)-2-methylanilineBromine substitutionBroader spectrum of biological activity

These comparisons highlight how modifications in substituent positions can significantly influence the reactivity and efficacy of these compounds .

Study on Anticancer Efficacy

A recent study focused on the efficacy of this compound against pancreatic cancer cells. The compound was administered in varying doses, revealing a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways .

Clinical Implications

The potential therapeutic applications extend beyond cancer treatment; preliminary studies indicate that this compound may also possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

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